![molecular formula C7H4N2O2 B186129 1H-Pyrrolo[2,3-B]pyridine-2,3-dione CAS No. 5654-95-5](/img/structure/B186129.png)
1H-Pyrrolo[2,3-B]pyridine-2,3-dione
Overview
Description
1H-Pyrrolo[2,3-B]pyridine-2,3-dione is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications in various fields. This compound is characterized by a fused pyrrole and pyridine ring system, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrolo[2,3-B]pyridine-2,3-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the preparation might involve the use of pyrrole derivatives and pyridine carboxylic acids, followed by cyclization using dehydrating agents .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrolo[2,3-B]pyridine-2,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while substitution reactions can introduce various functional groups onto the ring system .
Scientific Research Applications
1H-Pyrrolo[2,3-B]pyridine-2,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-B]pyridine-2,3-dione involves its interaction with specific molecular targets. For instance, it can inhibit the activity of fibroblast growth factor receptors by binding to their active sites, thereby blocking downstream signaling pathways involved in cell proliferation and survival . This inhibition can lead to the induction of apoptosis in cancer cells, making it a promising candidate for cancer therapy .
Comparison with Similar Compounds
1H-Pyrrolo[2,3-B]pyridine: Shares a similar core structure but lacks the dione functionality.
Pyrrolo[3,4-B]pyridine: Another heterocyclic compound with a different ring fusion pattern.
Indole Derivatives: Compounds like indole-2,3-dione, which have similar structural motifs but differ in their ring systems.
Uniqueness: 1H-Pyrrolo[2,3-B]pyridine-2,3-dione is unique due to its specific ring fusion and the presence of the dione functionality, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .
Biological Activity
1H-Pyrrolo[2,3-B]pyridine-2,3-dione is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly its potential as an anticancer agent. This article provides a comprehensive overview of the compound's biological activity, mechanisms of action, pharmacokinetics, and recent research findings.
Chemical Structure and Properties
This compound features a fused pyrrole and pyridine ring system, characterized by two carbonyl groups at the 2 and 3 positions. This unique structure contributes to its reactivity and biological properties. The compound has been studied for its interactions with various biological targets, especially fibroblast growth factor receptors (FGFRs).
Target of Action
The primary target of this compound is the Fibroblast Growth Factor Receptors (FGFRs) . These receptors play a crucial role in numerous cellular processes, including proliferation, migration, and angiogenesis.
Mode of Action
The compound inhibits FGFR activity by binding to the receptor and preventing its activation. This inhibition disrupts downstream signaling pathways associated with cancer progression:
- RAS–MEK–ERK Pathway : Involved in cell growth and differentiation.
- PI3K–Akt Pathway : Plays a role in cell survival and metabolism.
Anticancer Effects
In vitro studies have demonstrated that this compound exhibits potent inhibitory effects on breast cancer cell lines (e.g., 4T1 cells). The compound has been shown to:
- Inhibit cell proliferation.
- Induce apoptosis (programmed cell death).
- Reduce migration and invasion capabilities of cancer cells .
The following table summarizes key findings from various studies on the compound's anticancer activity:
Study Reference | Cell Line | IC50 Value (nM) | Effect |
---|---|---|---|
4T1 | <100 | Inhibition of proliferation | |
4T1 | 7 (FGFR1), 9 (FGFR2), 25 (FGFR3) | Inhibition of FGFR activity |
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable properties due to its low molecular weight. This characteristic may enhance its bioavailability and facilitate better absorption in biological systems. Additionally, derivatives of this compound have shown promising results in terms of metabolic stability and distribution within tissues.
Recent Research Findings
Recent studies have expanded the understanding of this compound's potential applications:
- TNIK Inhibition : A series of derivatives have been developed that demonstrate high inhibition against TNIK (TRAF2 and NCK-interacting kinase), with some exhibiting IC50 values lower than 1 nM. This suggests new therapeutic avenues for conditions involving TNIK signaling pathways .
- Analgesic Properties : Some derivatives have been evaluated for analgesic effects in animal models, showing comparable efficacy to traditional analgesics like morphine in specific tests .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 1H-Pyrrolo[2,3-B]pyridine-2,3-dione derivatives, and how are reaction conditions optimized?
- Methodology : Synthesis typically involves multi-step strategies such as cyclization of substituted pyridine precursors or functionalization via regioselective halogenation. For example, bromination using N-bromosuccinimide (NBS) followed by formylation with Vilsmeier-Haack reagent introduces aldehyde groups at specific positions . Optimization includes controlling temperature (e.g., 110°C for azide reactions), solvent selection (THF, dioxane), and catalyst systems (e.g., Pd(PPh₃)₄ for Suzuki couplings) .
- Data Validation : Purity (>95%) is confirmed via HPLC, while structural integrity is verified using ¹H/¹³C NMR and HRMS .
Q. Which spectroscopic techniques are most effective for characterizing pyrrolo[2,3-b]pyridine derivatives?
- Techniques :
- NMR Spectroscopy : ¹H NMR identifies substituent patterns (e.g., coupling constants for aromatic protons at δ 7.2–8.5 ppm) .
- Mass Spectrometry (HRMS) : Confirms molecular ions (e.g., [M+H]⁺ for C₁₁H₇FN₄ at m/z 214.20) .
- X-ray Crystallography : Resolves ambiguous regiochemistry in fused-ring systems .
Q. What preliminary biological screening assays are used to evaluate pyrrolo[2,3-b]pyridine derivatives?
- Assays :
- In vitro cytotoxicity : MTT assays against cancer cell lines (e.g., IC₅₀ values for FGFR1 inhibition at ~50 nM) .
- Kinase inhibition : Fluorescence polarization assays to measure binding affinity to targets like FGFR1 .
- Antimicrobial activity : Disk diffusion assays for bacterial/fungal strains .
Advanced Research Questions
Q. How do structural modifications at the 3- and 5-positions influence FGFR1 inhibition efficacy?
- Structure-Activity Relationship (SAR) :
- 3-Position : Introduction of pyrimidinyl groups enhances hydrogen bonding with FGFR1’s hinge region (e.g., compound 1f in shows IC₅₀ = 28 nM) .
- 5-Position : Bulky substituents (e.g., trifluoromethyl) improve hydrophobic interactions in the ATP-binding pocket, increasing selectivity .
- Validation : Molecular docking (e.g., PyMOL, AutoDock) and MD simulations correlate substituent size/binding energy with inhibitory potency .
Q. How can contradictory data on antitumor mechanisms (e.g., apoptosis vs. survivin downregulation) be resolved?
- Approach :
- Mechanistic Studies : Western blotting for caspase-3/9 activation (apoptosis) and qPCR for survivin mRNA levels .
- Combination Therapy : Synergy assays (e.g., Chou-Talalay) with paclitaxel to distinguish primary vs. secondary mechanisms .
Q. What strategies mitigate instability of pyrrolo[2,3-b]pyridine derivatives under physiological pH?
- Solutions :
- Prodrug Design : Masking labile groups (e.g., dioxolane moieties) with ester linkages improves plasma stability .
- Formulation : Nanoencapsulation (e.g., PLGA nanoparticles) enhances solubility and bioavailability .
- Analytical Validation : Stability assessed via HPLC under simulated gastric/intestinal conditions (pH 1.2–6.8) .
Q. Data Analysis & Experimental Design
Q. How are conflicting results in kinase inhibition profiles addressed across studies?
- Resolution :
- Panel Screening : Test compounds against broad kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .
- Crystallography : Co-crystal structures (e.g., PDB 3GQI) reveal binding mode discrepancies .
- Example : FGFR1 inhibitors with >100-fold selectivity over VEGFR2 were achieved by optimizing methoxyphenyl substituents .
Q. What computational tools predict regioselectivity in halogenation reactions?
- Tools :
- DFT Calculations : Gaussian09 to model transition states (e.g., ΔG‡ for bromination at C4 vs. C5) .
- Hammett Plots : Correlate substituent electronic effects with reaction rates .
Q. Tables
Table 1. Comparative SAR of Key Derivatives
Compound | Substituents | IC₅₀ (FGFR1) | Key Interaction |
---|---|---|---|
1f | 5-Fluoro, thiazol-4-yl | 28 nM | H-bond with D641 |
3f | Indol-3-yl, methyl | 45 nM | Hydrophobic pocket binding |
1l | Methyl, thiazol-4-yl | 32 nM | Survivin downregulation |
Table 2. Stability of Derivatives under Physiological Conditions
Compound | Half-life (pH 7.4) | Degradation Pathway |
---|---|---|
A | 2.5 hours | Hydrolysis of dioxolane |
B | >24 hours | Prodrug activation |
Properties
IUPAC Name |
1H-pyrrolo[2,3-b]pyridine-2,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2/c10-5-4-2-1-3-8-6(4)9-7(5)11/h1-3H,(H,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIZIBEDAPVILNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=O)C2=O)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10563212 | |
Record name | 1H-Pyrrolo[2,3-b]pyridine-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10563212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5654-95-5 | |
Record name | 1H-Pyrrolo[2,3-b]pyridine-2,3-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5654-95-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrrolo[2,3-b]pyridine-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10563212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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